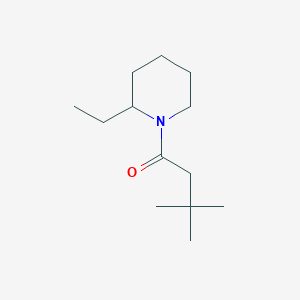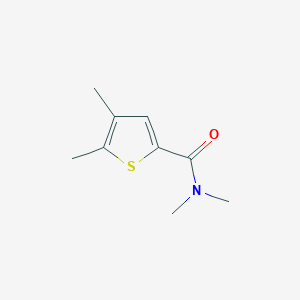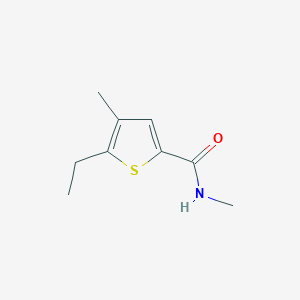
1-(2-Ethylpiperidin-1-yl)-3,3-dimethylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethylpiperidin-1-yl)-3,3-dimethylbutan-1-one, commonly known as EPH, is a synthetic compound that belongs to the class of cathinones. EPH is a psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications.
Mecanismo De Acción
EPH works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. EPH acts as a reuptake inhibitor, preventing the reuptake of these neurotransmitters and leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter levels leads to a stimulant effect on the central nervous system.
Biochemical and Physiological Effects:
EPH has been shown to have a stimulant effect on the central nervous system, leading to increased alertness, energy, and focus. EPH also increases heart rate, blood pressure, and body temperature. EPH has been shown to have a positive effect on mood and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using EPH in lab experiments include its simple synthesis method, its potential therapeutic applications, and its stimulant effect on the central nervous system. However, the limitations of using EPH in lab experiments include its potential for abuse and dependence, its side effects on the cardiovascular system, and its potential to interact with other medications.
Direcciones Futuras
Future research on EPH could focus on its potential as a treatment for ADHD, narcolepsy, depression, and anxiety. Additionally, research could focus on developing safer and more effective derivatives of EPH that have fewer side effects and lower potential for abuse and dependence. Further studies could also investigate the long-term effects of EPH use on the brain and the body.
In conclusion, EPH is a synthetic compound with potential therapeutic applications in various fields. Its stimulant effect on the central nervous system makes it a potential treatment for ADHD, narcolepsy, depression, and anxiety. However, its potential for abuse and dependence, as well as its side effects on the cardiovascular system, must be taken into consideration when using EPH in lab experiments. Future research on EPH could focus on developing safer and more effective derivatives and investigating its long-term effects.
Métodos De Síntesis
EPH is synthesized from 2-ethylpiperidine and 3,3-dimethylbutanone. The reaction is carried out in the presence of a catalyst and a reducing agent. The final product is purified using column chromatography. The synthesis of EPH is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
EPH has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and psychiatry. EPH has been shown to have a stimulant effect on the central nervous system, which makes it a potential treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. EPH has also been studied for its potential as an antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-5-11-8-6-7-9-14(11)12(15)10-13(2,3)4/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSAAWKXZHDGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylpiperidin-1-yl)-3,3-dimethylbutan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)
![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)


![Methyl 5-(2,4-dichlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7500338.png)






